2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

Catalog No.
S3185639
CAS No.
1368844-00-1
M.F
C8H7FO4S
M. Wt
218.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

CAS Number

1368844-00-1

Product Name

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride

Molecular Formula

C8H7FO4S

Molecular Weight

218.2

InChI

InChI=1S/C8H7FO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2

InChI Key

CZDKQRQGVWYYKX-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)F

solubility

not available

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride (CAS 1368844-00-1) is a specialized, high-value building block engineered for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Featuring a molecular weight of 218.21 g/mol, it integrates a highly stable sulfonyl fluoride warhead with a privileged benzodioxine pharmacophore . Unlike traditional sulfonyl chlorides, this compound exhibits exceptional resistance to hydrolysis and reduction, allowing it to remain inert under a wide range of physiological and synthetic conditions until activated by specific catalysts, such as DBU or BEMP [1]. Its primary procurement value lies in its dual utility: it serves as an ultra-stable precursor for high-throughput library synthesis and provides a critical structural motif for developing targeted covalent inhibitors and modulators of key metabolic enzymes .

Substituting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride with its direct sulfonyl chloride analog (2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride) introduces severe process bottlenecks due to the chloride's rapid hydrolysis in aqueous or ambient moisture conditions, leading to unpredictable yields and degraded library fidelity [1]. Furthermore, the chloride is highly susceptible to unwanted reduction by thiols or phosphines during multi-step syntheses, precluding late-stage functionalization[2]. Conversely, substituting with a generic sulfonyl fluoride, such as benzenesulfonyl fluoride, sacrifices the critical oxygen-rich, fused-ring geometry of the benzodioxine moiety. This scaffold is non-negotiable for specific steric and electronic interactions in medicinal chemistry, such as the synthesis of human pyruvate kinase (PKM) modulators, where generic aromatic rings fail to achieve the required binding affinity .

Aqueous Hydrolytic Stability for Late-Stage Functionalization

The utility of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride is fundamentally driven by its resistance to aqueous degradation compared to traditional sulfonyl chlorides. In standard aqueous buffer systems (pH 7.4 to 8.0) at room temperature, the sulfonyl fluoride target compound maintains >95% structural integrity over 24 hours[1]. In stark contrast, the corresponding 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride undergoes rapid hydrolysis, typically exhibiting a half-life of mere minutes under identical conditions, converting almost entirely to the inactive sulfonic acid [2]. This quantitative difference in stability eliminates the strict requirement for anhydrous handling and enables the compound's use in aqueous-phase bioconjugation and late-stage functionalization workflows.

Evidence DimensionHydrolytic stability (recovery after 24h in aqueous buffer, pH 7.4)
Target Compound Data>95% intact recovery
Comparator Or Baseline2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (<5% intact recovery)
Quantified Difference>90% higher survival rate in aqueous media
ConditionsAqueous buffer (pH 7.4 - 8.0), room temperature, 24 hours

Eliminates the need for strict anhydrous storage and enables reliable procurement for aqueous-phase library synthesis.

Chemoselective SuFEx Coupling Efficiency

For high-throughput drug discovery, precursor reliability during click chemistry is paramount. 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride demonstrates near-quantitative conversion when reacted with aryl silyl ethers under DBU catalysis, typically achieving >90% yields of the desired sulfonate ester without forming off-target byproducts[1]. The sulfonyl chloride comparator, when subjected to similar basic conditions, suffers from competing side reactions, including hydrolysis and non-selective nucleophilic attack, often reducing the isolated yield of the target linkage to below 60% [2]. The superior chemoselectivity of the fluoride derivative ensures high-fidelity library generation and minimizes costly downstream purification steps.

Evidence DimensionYield of sulfonate ester via reaction with aryl silyl ethers
Target Compound Data>90% yield under DBU catalysis
Comparator Or BaselineSulfonyl chloride analog (<60% yield due to side reactions)
Quantified Difference>30% absolute increase in target linkage yield
ConditionsSuFEx conditions (DBU or BEMP catalysis), room temperature

Significantly reduces purification bottlenecks and reagent waste in high-throughput automated synthesis workflows.

Reductive Process Compatibility in Multi-Step Synthesis

A critical differentiator for 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride is its inertness toward mild reducing agents. During complex multi-step syntheses, the presence of phosphines or thiols will rapidly reduce the comparator, 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, into undesired disulfides or sulfinic acids, effectively destroying the warhead[1]. The sulfonyl fluoride target, however, remains quantitatively intact (>98% recovery) under identical reductive conditions [2]. This stability allows chemists to install the benzodioxine-sulfonyl fluoride moiety early in a synthetic sequence and carry it through subsequent reductive transformations without requiring complex protection-deprotection strategies.

Evidence DimensionWarhead survival in the presence of mild reducing agents (e.g., phosphines/thiols)
Target Compound Data>98% intact recovery
Comparator Or BaselineSulfonyl chloride analog (near-complete reduction to sulfinic acid/disulfide)
Quantified DifferenceComplete preservation of the reactive warhead vs total degradation
ConditionsStandard mild reductive environments (e.g., presence of PPh3 or thiols)

Allows procurement of a single building block that can survive complex, multi-step synthetic routes without protective groups.

Pharmacophore Specificity for Kinase Modulator Synthesis

The specific structural geometry of the 2,3-dihydro-1,4-benzodioxine ring is critical for downstream biological activity, making generic sulfonyl fluorides inadequate substitutes. 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is explicitly required as the precursor for synthesizing 1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine, a validated modulator of human pyruvate kinase (PKM) . Attempting to substitute this building block with benzenesulfonyl fluoride results in the loss of the essential oxygen-containing fused ring system, which is necessary for optimal steric fit and hydrogen bonding within the target enzyme's allosteric site [1]. The procurement of this specific CAS is therefore driven by its unique pharmacophoric contribution rather than just its click-chemistry reactivity.

Evidence DimensionSuitability for synthesizing active PKM modulators
Target Compound DataYields the active 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl piperazine derivative
Comparator Or BaselineBenzenesulfonyl fluoride (yields an inactive or significantly less active analog lacking the dioxine ring)
Quantified DifferenceEssential structural moiety vs inactive generic core
ConditionsSynthesis and evaluation of human pyruvate kinase (PKM) modulators

Justifies the procurement of this specific, higher-cost building block over generic alternatives for targeted medicinal chemistry programs.

High-Throughput SuFEx Library Generation

Driven by its >90% chemoselective coupling efficiency and resistance to hydrolysis, this compound is the optimal choice for automated, high-throughput synthesis of sulfonate and sulfonamide libraries. It allows pharmaceutical companies to rapidly explore chemical space around the privileged benzodioxine scaffold without the yield losses associated with sulfonyl chlorides [1].

Synthesis of Targeted Covalent Inhibitors (TCIs)

Leveraging its stability in aqueous and reductive environments, the compound is utilized to install a latent electrophilic warhead onto complex molecules. It is specifically selected when targeting serine, threonine, or tyrosine residues in kinase binding pockets where the benzodioxine moiety provides necessary steric and electronic complementarity [2].

Late-Stage Functionalization in Drug Discovery

Because it survives multi-step synthetic routes involving mild reducing agents, this building block is ideal for early-stage incorporation. It remains inert until selectively activated by DBU or BEMP, enabling late-stage diversification of complex pharmaceutical intermediates [1].

Development of Metabolic Enzyme Modulators

The compound is directly applied as a key precursor in the synthesis of human pyruvate kinase (PKM) modulators, such as 1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine. It is the required starting material when the specific fused-ring geometry is essential for target enzyme engagement .

XLogP3

1.3

Dates

Last modified: 08-18-2023

Explore Compound Types